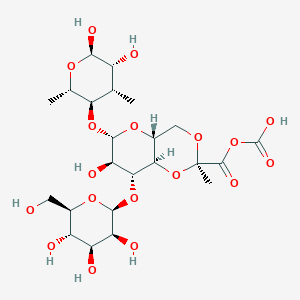
4-碘嘧啶
描述
4-Iodopyrimidine is a compound used for research and development .
Synthesis Analysis
4-Iodopyrimidine has been used in the development of a probe for the selective labeling of MIF and MIF2, proteins that play key roles in cell growth and immune responses . The probe incorporates a fluorophore that allows in situ imaging of these two proteins . Other research developments in the syntheses of pyrimidines have been reported, including anti-inflammatory activities and structure–activity relationships .Molecular Structure Analysis
The molecular formula of 4-Iodopyrimidine is C4H3IN2 . It has a molecular weight of 205.99 .Chemical Reactions Analysis
4-Iodopyrimidine has been used in the development of a probe for the selective labeling of MIF and MIF2 . This enabled visualization of the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of HeLa cells .科学研究应用
Labeling and Imaging of Proteins
4-Iodopyrimidine has been used in the development of a probe for the selective labeling of Macrophage migration inhibitory factor (MIF) and its homolog MIF2 . This probe incorporates a fluorophore that allows in situ imaging of these two proteins .
Study of Protein Translocation
The 4-Iodopyrimidine based probe has enabled the visualization of the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of HeLa cells .
Identification of Nuclease Activity
The observation of MIF2 translocation, combined with literature on nuclease activity for MIF, has enabled the identification of nuclease activity for MIF2 on human genomic DNA .
Research on Cancer and Neurodegenerative Diseases
MIF and MIF2 expression is dysregulated in cancers and neurodegenerative diseases . The accurate and convenient detection of MIF and MIF2 facilitated by 4-Iodopyrimidine will aid research on their roles in these diseases .
Cell Growth and Immune Responses
MIF and MIF2 play key roles in cell growth and immune responses . The use of 4-Iodopyrimidine in studying these proteins can provide insights into these biological processes .
Development of Therapeutics
The dysregulation of MIF expression has been implicated in many diseases, including cancers and inflammatory diseases . Several MIF-targeted therapeutics have provided beneficial effects for cancer treatment . The use of 4-Iodopyrimidine in studying MIF can contribute to the development of these therapeutics .
安全和危害
未来方向
4-Iodopyrimidine has been used in the development of a probe for the selective labeling of MIF and MIF2 . This research could facilitate further understanding of the roles of these proteins in cancer and other diseases . Future research may continue to explore the potential applications of 4-Iodopyrimidine in various fields.
作用机制
- Both MIF and MIF2 play crucial roles in cell growth and immune responses. Dysregulation of their expression has been implicated in various diseases, including cancers and neurodegenerative conditions .
- Notably, upon stimulation with methyl nitronitrosoguanidine , MIF2 translocates from the cytoplasm to the nucleus. This observation suggests that MIF2 exhibits nuclease activity on human genomic DNA, similar to MIF .
Target of Action
Mode of Action
Biochemical Pathways
属性
IUPAC Name |
4-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2/c5-4-1-2-6-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVBQLOSZDDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590827 | |
| Record name | 4-Iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodopyrimidine | |
CAS RN |
31462-57-4 | |
| Record name | 4-Iodopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31462-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-iodopyrimidine particularly useful in chemical synthesis?
A1: 4-Iodopyrimidine's utility stems from its ability to readily participate in palladium-catalyzed cross-coupling reactions. This enables the efficient introduction of various substituents at the 4-position of the pyrimidine ring. For example, researchers successfully employed 4-iodopyrimidine in reactions with terminal acetylenes [] and organotin reagents [, ] to yield diversely substituted pyrimidine derivatives.
Q2: Can you elaborate on the role of metal-halogen exchange reactions involving 4-iodopyrimidine?
A3: Metal-halogen exchange reactions, specifically using lithium tri-n-tributylmagnesate, provide another avenue for functionalizing 4-iodopyrimidine []. This methodology allows for the introduction of electrophiles such as benzophenone and aldehydes, leading to the synthesis of valuable alcohol and phenylsulfanyl derivatives.
Q3: Beyond cross-coupling reactions, are there other notable applications of 4-iodopyrimidine?
A4: 4-Iodopyrimidine plays a crucial role in developing chemical probes for studying proteins like Macrophage Migration Inhibitory Factor (MIF) and MIF2 []. A fluorescent 4-iodopyrimidine-based probe was successfully synthesized and utilized to visualize the cellular localization and activity of MIF and MIF2.
Q4: Is there a way to introduce iodine at specific positions of the pyrimidine ring other than the 4-position?
A5: Yes, regioselective deproto-metalation reactions offer a solution. Using lithium tri(2,2,6,6-tetramethylpiperidino)cadmate enables the selective introduction of iodine at the 4-position of pyrimidine. Interestingly, this method can also be applied to pyrazine, yielding 2,5-diiodopyrazine by employing a larger quantity of the base [].
Q5: What are the common starting materials used for the synthesis of 4-iodopyrimidine and its isotopically labeled analogs?
A6: Researchers have successfully synthesized 4-iodopyrimidine and its isotopically labeled analogs (carbon-14, carbon-13, and nitrogen-15) using commercially available labeled diethylmalonate and formamide []. These labeled compounds prove valuable for studying reaction mechanisms and metabolic pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)










![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)
